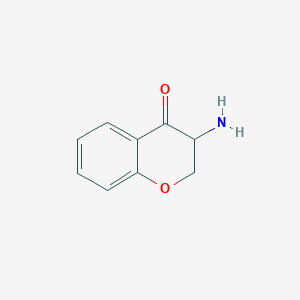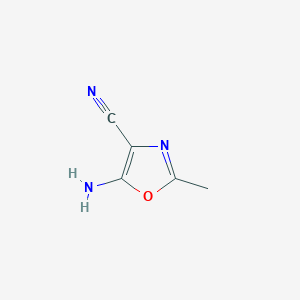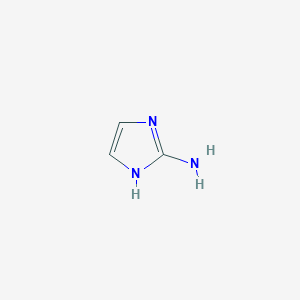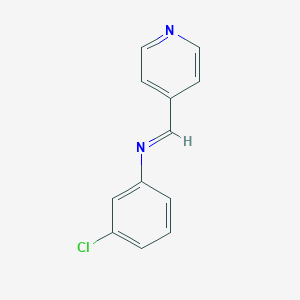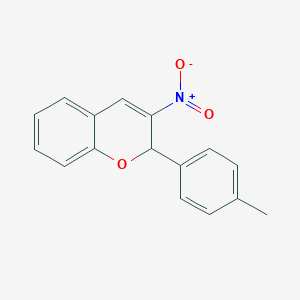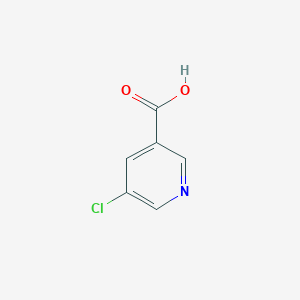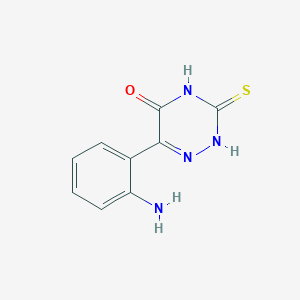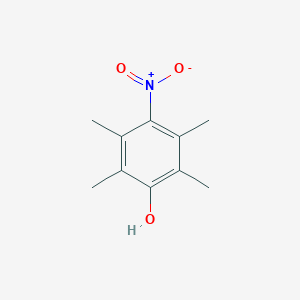
Phenol, 2,3,5,6-tetramethyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,3,5,6-tetramethyl-4-nitro-, also known as PNT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a yellow crystalline solid that is soluble in organic solvents and is known for its explosive properties.
Wirkmechanismus
The mechanism of action of Phenol, 2,3,5,6-tetramethyl-4-nitro- is not well understood, but it is believed to involve the release of energy through a rapid oxidation-reduction reaction. This reaction generates a large amount of heat and gas, resulting in an explosive reaction.
Biochemical and Physiological Effects:
Phenol, 2,3,5,6-tetramethyl-4-nitro- is not known to have any significant biochemical or physiological effects. However, exposure to Phenol, 2,3,5,6-tetramethyl-4-nitro- can cause irritation to the skin, eyes, and respiratory system. Prolonged exposure can lead to more serious health effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Phenol, 2,3,5,6-tetramethyl-4-nitro- in lab experiments is its high-energy output. This makes it an ideal candidate for research in the fields of explosives, materials science, and physics. However, the explosive nature of Phenol, 2,3,5,6-tetramethyl-4-nitro- also poses a significant risk to researchers, and proper safety precautions must be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research involving Phenol, 2,3,5,6-tetramethyl-4-nitro-. One area of interest is the development of safer and more stable high-energy materials that can replace Phenol, 2,3,5,6-tetramethyl-4-nitro- in explosive applications. Another area of interest is the use of Phenol, 2,3,5,6-tetramethyl-4-nitro- in the development of new materials with unique properties, such as high thermal stability and high electrical conductivity.
In conclusion, Phenol, 2,3,5,6-tetramethyl-4-nitro- is a chemical compound that has been widely used in scientific research due to its unique properties. Its high-energy output makes it an ideal candidate for research in the fields of explosives, materials science, and physics. However, the explosive nature of Phenol, 2,3,5,6-tetramethyl-4-nitro- also poses a significant risk to researchers, and proper safety precautions must be taken when handling this compound. There are several future directions for research involving Phenol, 2,3,5,6-tetramethyl-4-nitro-, including the development of safer and more stable high-energy materials and the use of Phenol, 2,3,5,6-tetramethyl-4-nitro- in the development of new materials with unique properties.
Synthesemethoden
The synthesis of Phenol, 2,3,5,6-tetramethyl-4-nitro- involves the nitration of 2,3,5,6-tetramethylphenol with nitric acid and sulfuric acid. The reaction takes place at a low temperature and is highly exothermic. The resulting product is then purified by recrystallization to obtain pure Phenol, 2,3,5,6-tetramethyl-4-nitro-.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,3,5,6-tetramethyl-4-nitro- has been widely used in scientific research as a high-energy explosive material. Its unique properties make it an ideal candidate for research in the fields of chemistry, physics, and materials science. Phenol, 2,3,5,6-tetramethyl-4-nitro- is also used as a reference compound for testing the sensitivity and performance of other explosive materials.
Eigenschaften
CAS-Nummer |
96251-04-6 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2,3,5,6-tetramethyl-4-nitrophenol |
InChI |
InChI=1S/C10H13NO3/c1-5-7(3)10(12)8(4)6(2)9(5)11(13)14/h12H,1-4H3 |
InChI-Schlüssel |
SYYSFGBSQBFNSL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



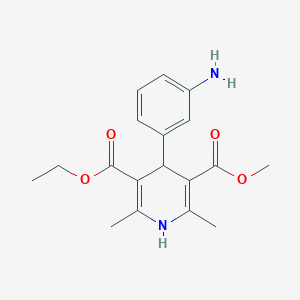
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
